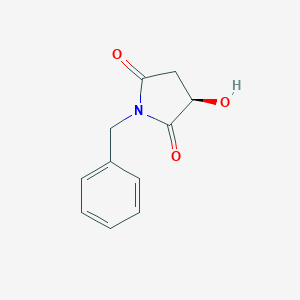

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Descripción general

Descripción

®-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-benzyl-3-hydroxypyrrolidine-2,5-dione typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method is the lipase-catalyzed resolution of racemic mixtures, which allows for the selective production of the ®-enantiomer . Another approach involves the asymmetric hydrogenation of prochiral precursors using chiral ligands and transition metal catalysts.

Industrial Production Methods

Industrial production of ®-1-benzyl-3-hydroxypyrrolidine-2,5-dione often employs large-scale asymmetric synthesis techniques. These methods include the use of chiral auxiliaries, chiral pool synthesis, and enantioselective catalysis. The choice of method depends on factors such as cost, availability of starting materials, and the desired purity of the final product.

Análisis De Reacciones Químicas

Reduction Reactions

The diketone moiety undergoes selective or full reduction under various conditions:

Key Findings :

- NaBH₄-I₂ selectively reduces the diketone to a diol intermediate, which undergoes spontaneous cyclization .

- LiAlH₄ achieves full reduction of both carbonyl groups, yielding the pyrrolidine alcohol.

Condensation and Cycloaddition Reactions

The compound participates in cycloadditions and annulations due to its electron-deficient diketone system:

2.1. Michael Addition

- Reacts with nitroalkanes (e.g., nitromethane) in solvent-free conditions to form 3,4-disubstituted pyrrolidine derivatives (Table 1) .

Example :

| Reaction Partner | Product | Yield | Conditions |

|---|---|---|---|

| 3-Substituted coumarin | 3,4-Disubstituted pyrrolidine-2,5-dione | 49–62% | RT, 18–120 h, solvent-free |

2.2. Chan-Lam Coupling

Enzymatic Resolution and Derivatization

Lipase-catalyzed reactions enable enantioselective modifications:

Mechanistic Insight :

- Lipase PS selectively hydrolyzes the (S)-acetyl enantiomer, leaving the (R)-acetyl compound intact .

Oxidation and Functional Group Interconversion

The hydroxyl group undergoes controlled oxidation:

| Oxidizing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | (R)-1-benzyl-3-oxopyrrolidine-2,5-dione | 73% | CH₂Cl₂, rt, 3 h | |

| Dess-Martin periodinane | (R)-1-benzyl-3-oxopyrrolidine-2,5-dione | 88% | CH₂Cl₂, 0°C → rt, 2 h |

Benzyl Group Manipulation

The benzyl group participates in hydrogenolysis and cross-coupling:

| Reaction | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ | 3-Hydroxypyrrolidine-2,5-dione | 91% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂ | N-aryl-3-hydroxypyrrolidine-2,5-dione | 65% |

Comparative Reactivity with Stereoisomers

The (R)-enantiomer shows distinct reactivity compared to its (S)-counterpart:

| Reaction | (R)-enantiomer Outcome | (S)-enantiomer Outcome | Source |

|---|---|---|---|

| Lipase-catalyzed hydrolysis | Retains configuration | Rapid deacetylation | |

| Biological activity | Higher receptor affinity | Lower activity |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Key Intermediate in Organic Chemistry

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione serves as a crucial intermediate in synthesizing complex organic molecules and chiral building blocks. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to yield ketones or carboxylic acids.

- Reduction : Carbonyl groups can be reduced to form alcohols or amines.

- Substitution : The benzyl group can undergo nucleophilic substitution reactions with various functional groups.

Table 1: Common Reactions and Products

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Benzyl ketone, Benzyl carboxylic acid |

| Reduction | LiAlH₄, NaBH₄ | Benzyl alcohol, Benzylamine |

| Substitution | Alkyl halides, Amines | Substituted benzyl derivatives |

Biological Research

Enzyme Mechanisms and Pharmacological Studies

The compound is utilized in biological research to study enzyme mechanisms and as a substrate in enzymatic reactions. Its interactions with specific molecular targets can modulate the activity of proteins involved in various biological processes.

Case Study: Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antimicrobial properties. This suggests potential applications in developing treatments for infections .

Pharmaceutical Applications

Precursor for Drug Synthesis

This compound is a precursor for synthesizing several pharmaceuticals, particularly antiviral and anticancer agents. The compound's ability to form diverse derivatives makes it valuable in drug design.

Table 2: Pharmaceutical Applications

| Application Area | Specific Uses |

|---|---|

| Antiviral Agents | Used in the synthesis of compounds targeting viral replication mechanisms. |

| Anticancer Agents | Serves as a building block for developing inhibitors of cancer cell proliferation. |

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed as a chiral auxiliary in asymmetric synthesis processes. Its role enhances the efficiency and selectivity of producing fine chemicals.

Table 3: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | Similar structure but different stereochemistry | Varying biological activities due to enantiomeric differences |

| 1-benzylpyrrolidine-2,5-dione | Lacks hydroxyl group | More hydrophobic; different biological interactions |

| (R)-1-benzyl-3-amino-pyrrole-2,5-dione | Contains an amino group instead of hydroxyl | Potentially different pharmacological profiles |

Mecanismo De Acción

The mechanism of action of ®-1-benzyl-3-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities and properties.

1-benzyl-3-hydroxypyrrolidine-2,5-dione: The racemic mixture containing both ®- and (S)-enantiomers.

1-benzylpyrrolidine-2,5-dione: A related compound lacking the hydroxyl group, which may have different reactivity and applications.

Uniqueness

®-1-benzyl-3-hydroxypyrrolidine-2,5-dione is unique due to its chiral nature and the presence of both hydroxyl and carbonyl functional groups. These features make it a versatile intermediate in asymmetric synthesis and a valuable tool in the development of chiral pharmaceuticals and biologically active molecules.

Actividad Biológica

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral compound with significant implications in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a derivative of pyrrolidine, characterized by the presence of a hydroxyl group and a benzyl substituent. Its unique structural features contribute to its role as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound is recognized for its potential applications in enzyme studies and as a precursor in the development of antiviral and anticancer agents.

Antiviral Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antiviral activity. In particular, studies have shown that modifications to the benzyl group can significantly affect the compound's efficacy against viral targets. For instance, the introduction of specific functional groups can enhance binding affinity to viral enzymes, thereby inhibiting their activity .

Enzyme Interaction

The compound interacts with various enzymes, demonstrating potential as an enzyme inhibitor. Its mechanism involves forming non-covalent interactions through hydrogen bonding facilitated by its hydroxyl and carbonyl groups. This interaction can modulate enzyme activities, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its ability to engage with specific molecular targets within biological systems. The compound's structure allows it to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can lead to alterations in protein activity and subsequent biological effects.

Synthesis Methods

The synthesis of this compound typically involves thermal condensation methods or chiral resolution techniques. For example, one method includes the reaction of N-benzyloxycarbonyl-L-asparagine methyl ester with sodium hydroxide, yielding high optical purity products .

Structural Variants

The enantiomers of this compound may exhibit different biological activities. Studies have shown that (S)-enantiomers can have distinct pharmacological profiles compared to their (R)-counterparts, emphasizing the importance of chirality in drug design .

Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of this compound against HIV-1 integrase inhibitors (INSTIs), it was found that specific modifications to the benzyl group enhanced inhibitory potency. The study highlighted that certain analogs demonstrated IC50 values in the nanomolar range, indicating strong antiviral activity .

Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the compound's interaction with human α-glucosidase revealed that it could act as a competitive inhibitor. Docking studies indicated that this compound binds effectively within the active site of the enzyme, suggesting its potential use in managing type 2 diabetes through carbohydrate metabolism regulation .

Data Summary Table

Propiedades

IUPAC Name |

(3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKAWKGCQTPCR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453855 | |

| Record name | (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165657-63-6 | |

| Record name | (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.